molecular formula C18H15F2NO3 B2445555 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1329251-58-2

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2445555
CAS No.: 1329251-58-2
M. Wt: 331.319
InChI Key: BHAAJKKCEZROQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone: is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a difluorophenyl group

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3/c19-14-3-1-12(7-15(14)20)18(22)21-6-5-13(9-21)11-2-4-16-17(8-11)24-10-23-16/h1-4,7-8,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAAJKKCEZROQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound lies in pharmaceutical development . Its structural characteristics suggest potential biological activities that could be harnessed for therapeutic purposes. Research indicates that compounds with similar structures may exhibit:

  • Antidepressant effects : Pyrrolidine derivatives are often investigated for their mood-enhancing properties.
  • Anticancer properties : Benzodioxole compounds have been shown to possess anticancer activity.
  • Antimicrobial activity : Difluorobenzene analogues may demonstrate effectiveness against various pathogens.

The compound's ability to interact with biological targets positions it as a potential drug candidate for treating specific diseases. The efficacy and safety of the compound can be assessed through bioassays conducted in vitro and in vivo.

Chemical Probes

In biochemical research, this compound can serve as a chemical probe to study specific cellular pathways or interactions. By utilizing its unique structure, researchers can investigate:

  • Mechanisms of action : Understanding how the compound interacts with cellular components can provide insights into disease mechanisms.
  • Target validation : The compound can help confirm the role of specific proteins or pathways in biological processes.

Material Science

The unique chemical structure of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone also opens avenues in material science . Its properties may be exploited to develop new materials with desirable characteristics, such as:

  • Enhanced thermal stability : Compounds with similar structures often exhibit improved thermal properties.
  • Optoelectronic applications : The incorporation of such compounds into materials could lead to advancements in electronic devices.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its therapeutic potential. Interaction studies typically involve:

  • Binding assays : These determine the affinity of the compound for specific receptors or enzymes.
  • Cellular assays : Evaluating how the compound affects cellular functions can reveal its biological impact.

Mechanism of Action

The mechanism of action of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with tubulin or other proteins involved in cell division.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone lies in its combination of a benzo[d][1,3]dioxole moiety with a pyrrolidine ring and a difluorophenyl group. This unique structure contributes to its specific biological activity and potential as an anticancer agent. The presence of the difluorophenyl group, in particular, may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Biological Activity

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H20F2N2O3
  • Molecular Weight : 344.36 g/mol

The structure features a pyrrolidine ring linked to a benzo[d][1,3]dioxole moiety and a difluorophenyl group. This unique combination suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit interactions with neurotransmitter systems, particularly those involving monoamine oxidases (MAO). Inhibitors of MAO can influence the levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions.

MAO Inhibition

Studies have shown that related compounds can act as selective inhibitors of human monoamine oxidase A (hMAO-A) and B (hMAO-B). For instance, certain derivatives have demonstrated competitive inhibition characteristics with IC50 values in the nanomolar range, indicating strong potential for serotonergic modulation .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into their pharmacological potential:

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective properties, compounds structurally similar to this compound were shown to enhance neuronal survival in models of oxidative stress. These compounds reduced the production of reactive oxygen species (ROS) and increased antioxidant enzyme activity in neuronal cells .

Case Study 2: Antidepressant Activity

Another study evaluated the antidepressant-like effects of related compounds in animal models. The administration of these compounds resulted in significant reductions in immobility time during forced swim tests, suggesting an increase in serotonergic activity. The mechanism was attributed to MAO inhibition and subsequent elevation of serotonin levels .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value Mechanism
MAO-A Inhibition(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)0.29 µMCompetitive Inhibition
Neuroprotective EffectsSimilar CompoundsN/AReduction of ROS
Antidepressant ActivityRelated Pyrrolidine DerivativesN/AIncreased Serotonin Levels

Q & A

Basic: How can researchers optimize the synthesis yield of this compound?

Methodological Answer:
Synthetic optimization often involves iterative adjustments to reaction conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can be optimized by:

  • Catalyst selection: Testing Pd(PPh₃)₄ or PdCl₂(dppf) to improve coupling efficiency .
  • Solvent systems: Varying toluene/EtOH/H₂O ratios to enhance solubility and reaction kinetics .
  • Temperature control: Gradual heating (e.g., 90°C to 105°C) to minimize side reactions while ensuring complete conversion .
  • Purification: Using column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from byproducts .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve pyrrolidine and benzodioxole proton environments. Compare shifts with analogous compounds (e.g., 3,5-disubstituted pyrrolo[2,3-b]pyridines) .
  • Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₄F₂NO₃).
  • HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from variability in assay conditions or compound degradation. Mitigate these by:

  • Controlled degradation studies: Monitor stability under physiological conditions (e.g., PBS at 37°C) via LC-MS to identify breakdown products .
  • Standardized bioassays: Use identical cell lines (e.g., HEK293 or HeLa) and positive controls (e.g., known kinase inhibitors) across replicates .
  • Statistical validation: Apply ANOVA or mixed-effects models to distinguish biological variability from experimental noise .

Advanced: What computational strategies can predict the compound’s electronic properties and binding affinity?

Methodological Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments and frontier molecular orbitals (HOMO/LUMO) .
  • Molecular docking: Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to model binding poses. Validate with MM-GBSA free-energy scoring .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess ligand-protein stability under simulated physiological conditions .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog synthesis: Modify substituents (e.g., replace 3,4-difluorophenyl with 4-methoxyphenyl) via parallel synthesis .
  • In vitro profiling: Test analogs against a panel of enzymes (e.g., CYP450 isoforms) or cancer cell lines (e.g., MCF-7) to correlate substituents with activity .
  • QSAR modeling: Use partial least squares (PLS) regression to link electronic descriptors (e.g., Hammett σ) with IC₅₀ values .

Basic: What are the best practices for safe handling and storage of this compound?

Methodological Answer:

  • Storage: Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
  • Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust via NIOSH-certified respirators .
  • Spill response: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Microsomal assays: Incubate with rat/human liver microsomes (RLM/HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • Metabolite identification: Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • In vivo PK studies: Administer IV/PO doses in rodents and collect plasma for non-compartmental analysis (NCA) of t₁/₂ and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.